6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a pyrrole ring fused to a benzoxazine moiety
Mechanism of Action
Target of Action
Compounds with a similar 1h-pyrrolo[2,3-b]pyridine motif have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This inhibition could potentially lead to the suppression of the FGFR signaling pathway, which is often abnormally activated in various types of cancers .
Biochemical Pathways
The FGFR signaling pathway, which is likely affected by this compound, regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Result of Action
Based on the potential inhibition of fgfrs, it can be inferred that the compound might inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with pyrrole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing original atoms or groups.
Scientific Research Applications
6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one: Unique due to its specific fusion of pyrrole and benzoxazine rings.
1H-pyrrol-2-yl-benzoxazine: Similar structure but with different substitution patterns.
Benzoxazine derivatives: Various compounds with benzoxazine rings but different functional groups.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-pyrrol-1-yl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-8-16-11-4-3-9(7-10(11)13-12)14-5-1-2-6-14/h1-7H,8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNXGCGDUQFOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246337 | |
Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866137-47-5 | |
Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866137-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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